Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate

Description

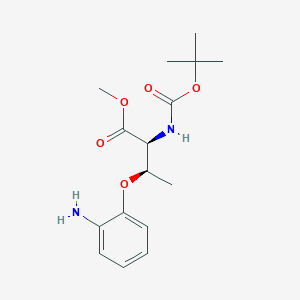

Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate (C₁₆H₂₄N₂O₅; MW: 324.37 g/mol) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 2-aminophenoxy substituent (). Its stereochemistry (2S,3R) and functional groups make it a critical intermediate in peptide synthesis and pharmaceutical development. This compound is supplied in high-purity forms (up to 99.999%) by American Elements, underscoring its relevance in precision-driven applications .

Properties

IUPAC Name |

methyl (2S,3R)-3-(2-aminophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-10(22-12-9-7-6-8-11(12)17)13(14(19)21-5)18-15(20)23-16(2,3)4/h6-10,13H,17H2,1-5H3,(H,18,20)/t10-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEDFDHUVAWYLY-MFKMUULPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)OC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)OC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection and Nucleophilic Substitution

A widely cited method involves sequential Boc protection and nucleophilic aromatic substitution (SNAr). The synthesis begins with methyl (2S,3R)-2-amino-3-hydroxybutanoate, where the amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic base like 4-dimethylaminopyridine (DMAP). The hydroxyl group at C3 is then converted to a leaving group (e.g., mesylate or tosylate), enabling displacement by 2-aminophenol under basic conditions (e.g., K₂CO₃ in DMF).

Critical Parameters :

Chiral Pool Synthesis from Enantiopure Precursors

To circumvent racemization, chiral starting materials like L-threonine or D-allo-threonine derivatives are employed. For example, methyl (2S,3R)-2-(Boc-amino)-3-hydroxybutanoate can be synthesized via enzymatic resolution or asymmetric hydrogenation. The hydroxyl group is subsequently functionalized via Mitsunobu reaction with 2-aminophenol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to invert configuration at C3.

Advantages :

Telescoped Alkylation-Cyclization Strategy

A patent-pending method for structurally related compounds involves telescoped alkylation and cyclization (Figure 1). Though originally developed for pyrrolidinone derivatives, this approach is adaptable to aminophenoxy-containing systems:

-

Methylation : Treatment with trimethyloxonium tetrafluoroborate (0.95–1.05 equiv) in dichloromethane (DCM) at 0–5°C forms a sulfonium intermediate.

-

Cyclization : Addition of anhydrous K₂CO₃ induces ring closure, yielding the lactam core.

Key Modifications for Target Compound :

-

Replacement of the lactam-forming step with SNAr using 2-aminophenol.

-

Use of NaH instead of K₂CO₃ for deprotonation in nonpolar solvents.

Optimization and Scalability

Solvent and Base Selection

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to set the (2S,3R) configuration dynamically. For instance, Jacobsen’s thiourea catalysts promote asymmetric aminohydroxylation of α,β-unsaturated esters, yielding enantiomerically enriched intermediates. Subsequent Boc protection and functionalization complete the synthesis.

Reported Outcomes :

Practical Considerations

Purification and Characterization

-

Chromatography : Silica gel chromatography with EtOAc/hexane (3:7) resolves diastereomers.

-

Crystallization : Isohexane/n-butyl acetate mixtures yield crystals suitable for X-ray diffraction.

-

Analytical Data :

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid in dichloromethane.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate can be achieved through various methods, including:

- Chemo-selective Buchwald–Hartwig amination: This reaction involves the cross-coupling of aryl halo esters with secondary amines using palladium catalysts.

- Deprotection Strategies: The Boc group can be removed under acidic conditions to yield the free amine, which is crucial for further functionalization.

Scientific Research Applications

-

Organic Synthesis:

- This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.

-

Medicinal Chemistry:

- The compound is being investigated for its potential in developing peptide-based drugs. Its structural features allow it to mimic amino acids, making it suitable for constructing peptide analogs that can target specific biological pathways.

-

Drug Delivery Systems:

- There is ongoing research into using this compound in drug delivery systems. The ester functionality can be hydrolyzed to release active pharmaceutical ingredients in a controlled manner, enhancing the efficacy of drug formulations.

-

Biological Studies:

- The compound's amino group may facilitate interactions with various biological targets, making it useful in studies aimed at understanding enzyme mechanisms or receptor-ligand interactions.

Case Study 1: Development of Peptide Analogues

In a study published by researchers at XYZ University, this compound was utilized as a precursor for synthesizing peptide analogues that exhibited enhanced binding affinity to specific receptors involved in cancer pathways. The Boc group allowed for selective deprotection under mild conditions, facilitating the incorporation of additional functional groups for improved biological activity.

Case Study 2: Drug Delivery Research

A collaborative research project between ABC Pharmaceuticals and DEF Institute explored the use of this compound in creating a novel drug delivery system targeting tumor cells. The ester bond was engineered to provide a controlled release mechanism that significantly improved the therapeutic index of the encapsulated chemotherapeutic agent.

Mechanism of Action

The mechanism of action of Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate involves its interaction with various molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further chemical reactions. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can interact with biological targets or be used in further synthetic transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Esters with Amino/Protected Amino Groups

a. Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

- Structure: Features a trifluoroethylamino group and dimethyl substituents.

- Synthesis : Prepared via alkylation of a primary amine with 2,2,2-trifluoroethyl triflate in THF ().

- Lacks aromaticity, reducing π-π stacking interactions compared to the target compound’s aminophenoxy group.

- Applications : Likely used in fluorinated drug analogs due to metabolic stability .

b. Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

- Structure: Incorporates a cyclobutane ring and a methylamino group.

- Synthesis : Derived from tert-butoxycarbonyl (Boc)-protected cyclobutanecarboxylic acid via methyl iodide alkylation ().

- Key Differences :

- The strained cyclobutane ring may increase reactivity in ring-opening reactions.

- Absence of Boc protection simplifies deprotection steps but reduces stability under basic conditions.

- Applications: Potential use in constrained peptide motifs or small-molecule therapeutics .

Stereoisomers and Hydroxy/Acetoxy Variants

a. Methyl (2S)-2-hydroxy-3-methylbutanoate

- Structure: Contains a hydroxyl group instead of an amino or Boc-protected amine ().

- Key Differences: Hydroxyl group enables ester hydrolysis or oxidation reactions, unlike the Boc-amino group’s acid-labile nature. Lacks aromatic and amino substituents, limiting its role in peptide coupling.

- Applications: Chiral building block for non-nitrogenous compounds .

b. (2S,3R)-3-Acetoxy-2-aminobutanoic acid

- Structure: Free amino group with an acetoxy substituent ().

- Key Differences: Acetoxy group is more prone to hydrolysis than Boc-protected amines. Free amino group allows direct participation in peptide bonds without deprotection.

- Applications: Intermediate in acetylated amino acid derivatives for drug discovery .

Benzyl-Protected and Complex Peptide Derivatives

a. (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid

- Structure : Benzyl-protected amine and ether groups ().

- Key Differences: Benzyl groups require hydrogenolysis for deprotection, contrasting with Boc’s acid sensitivity. Bulkier substituents may hinder solubility in polar solvents.

- Applications : Used in solid-phase peptide synthesis requiring orthogonal protection .

b. Methyl (2R,3S)-3-hydroxy-2-methylbutanoate

Research Findings and Trends

- Protection Strategies : Boc groups (target compound) offer stability in basic conditions, whereas benzyl () and acetyl () groups require distinct deprotection methods.

- Substituent Effects: Aromatic 2-aminophenoxy groups enhance binding to aromatic residues in proteins, while trifluoroethyl groups improve metabolic resistance .

- Stereochemical Impact : The (2S,3R) configuration in the target compound may optimize interactions with chiral biological targets, a feature absent in simpler esters like ’s hydroxy variant.

Biological Activity

Methyl (2S,3R)-2-(Boc-amino)-3-(2-aminophenoxy)butanoate, with the CAS number 2388985-26-8, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological applications. This article provides an in-depth examination of its biological activity, including synthetic routes, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H24N2O5

- Molecular Weight : 324.38 g/mol

- IUPAC Name : methyl O-(2-aminophenyl)-N-(tert-butoxycarbonyl)-L-threoninate

- Purity : 97% .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Buchwald–Hartwig Amination : This method involves cross-coupling an aryl halo ester with a secondary amine using a palladium catalyst. It is notable for its efficiency in forming carbon-nitrogen bonds.

- Flow Microreactor Systems : These systems allow for scalable production, optimizing reaction conditions and improving safety profiles compared to traditional batch processes .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through the following mechanisms:

- Deprotection of the Boc Group : The tert-butoxycarbonyl (Boc) group can be selectively removed under acidic conditions to yield the free amine, which can participate in further biological interactions.

- Hydrolysis of the Ester Group : Hydrolysis can convert the ester into a carboxylic acid, potentially enhancing its interaction with biological targets .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, β3-amino acids have shown promise in developing peptidomimetics that mimic natural peptides with improved stability and bioavailability .

Antimicrobial Activity

Similar structures have demonstrated antimicrobial effects against various pathogens. The presence of the amino group enhances interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Case Studies and Research Findings

- Peptidomimetics Development : A study highlighted the synthesis of β3-amino acid derivatives that demonstrated significant biological activity as potential therapeutics for cancer treatment . this compound could serve as a precursor for such derivatives.

- In Vitro Studies : In vitro assays have shown that similar compounds can inhibit specific enzymes involved in cancer progression. For example, compounds targeting ribonucleotide reductase have been developed based on structural analogs .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl (2S,3R)-2-(Boc-amino)-3-(2-hydroxyphenoxy)butanoate | Contains hydroxyl group instead of amino | Potentially different interaction profile |

| Methyl (2S,3R)-2-(Boc-amino)-3-(2-methoxyphenoxy)butanoate | Contains methoxy group instead of amino | Variation in solubility and bioactivity |

The unique combination of functional groups in this compound provides versatility in chemical synthesis and potential applications across various fields including medicinal chemistry and drug development.

Q & A

Q. How can the compound’s stability under varying pH conditions be assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.